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Compound of Interest

Compound Name: Sofosbuvir impurity G

Cat. No.: B10799796 Get Quote

For researchers, scientists, and drug development professionals, the accurate identification

and quantification of impurities in active pharmaceutical ingredients (APIs) like Sofosbuvir are

critical for ensuring drug safety and efficacy. Sofosbuvir Impurity G, a diastereomer of the

parent drug, is one such critical impurity that requires a well-characterized reference standard

for analytical testing. This guide provides a comparative overview of commercially available

Sofosbuvir Impurity G reference standards, details the essential experimental protocols for

their qualification, and offers a logical workflow for this process.

Comparison of Sofosbuvir Impurity G Reference
Standards
The selection of a suitable reference standard is paramount for achieving accurate and

reproducible analytical results. While a comprehensive head-to-head comparison requires

obtaining Certificates of Analysis (CoAs) directly from suppliers, the following table summarizes

the typical information and available data from prominent vendors of Sofosbuvir Impurity G
reference standards. Researchers are encouraged to request specific CoAs for the latest batch

information.
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Parameter
Supplier A (e.g.,

MedchemExpress)

Supplier B (e.g.,

SynThink)

Supplier C (e.g.,

BOC Sciences)

Product Name Sofosbuvir impurity G Sofosbuvir Impurity G Sofosbuvir impurity G

CAS Number 1337482-15-1 1337482-15-1 1337482-15-1

Molecular Formula C₂₂H₂₉FN₃O₉P C₂₂H₂₉FN₃O₉P C₂₂H₂₉FN₃O₉P

Molecular Weight 529.45 529.45 529.45

Purity (by HPLC)

>98% (Typical for their

impurities, specific

CoA should be

requested)[1]

>95% (Stated

commitment, specific

CoA required)[2]

≥95% (Stated for

many impurities,

specific CoA required)

[3]

Analytical Data

Provided

CoA, HNMR, CNMR,

HPLC, LCMS (Often

available for similar

products)[1]

CoA with 1H-NMR,

Mass, and HPLC

Purity data is typically

provided.[2][4]

CoA, HPLC, LC-MS,

IR, UV-Vis, 1HNMR,

13CNMR are offered

for identity

confirmation.[5][6]

Storage Conditions

Powder: -20°C for 3

years. In solvent:

-80°C for 6 months.[7]

Room temperature in

continental US; may

vary elsewhere.[8]

Store at -20°C.[9]

Documentation

Safety Data Sheet

(SDS), Certificate of

Analysis (CoA)

Certificate of Analysis

(CoA), Technical Data

Sheet

Certificate of Analysis

(CoA), Material Safety

Data Sheet (MSDS)

Note: The purity values and available analytical data are based on information for similar

products or general statements from the suppliers. It is crucial to obtain a lot-specific Certificate

of Analysis for any reference standard to get precise data.

Experimental Workflow for Qualification
The qualification of a new batch of a reference standard is a systematic process to ensure its

identity, purity, and suitability for its intended analytical use.
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Workflow for Qualifying Sofosbuvir Impurity G Reference Standard

Phase 1: Initial Characterization

Phase 2: Identity Confirmation

Phase 3: Purity Assessment

Phase 4: Finalization

Obtain Candidate
Reference Standard Material

Visual Inspection
(Appearance, Color)

Solubility Testing

Mass Spectrometry (MS)
(Confirms Molecular Weight)

Nuclear Magnetic Resonance (NMR)
(¹H, ¹³C, ³¹P, ¹⁹F)

(Confirms Structure)

Infrared Spectroscopy (IR)
(Functional Group Analysis)

High-Performance Liquid
Chromatography (HPLC)

(Purity and Impurity Profile)

Water Content
(Karl Fischer Titration)

Residual Solvents
(Gas Chromatography)

Inorganic Impurities
(Sulfated Ash/ICP-MS)

Assign Purity Value

Generate Certificate of Analysis (CoA)

Establish Storage Conditions
and Retest Date

Click to download full resolution via product page

A logical workflow for the qualification of a new reference standard.
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Experimental Protocols
Detailed methodologies are essential for the consistent and accurate qualification of reference

standards. Below are protocols for key experiments.

High-Performance Liquid Chromatography (HPLC) for
Purity Determination
This method is adapted from established protocols for Sofosbuvir and its impurities.[10]

Instrumentation: A standard HPLC system equipped with a UV detector.

Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm particle size.[10]

Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50, v/v).[10]

Flow Rate: 1.0 mL/min.

Detection Wavelength: 260 nm.[10]

Injection Volume: 10 µL.

Column Temperature: 30°C.

Sample Preparation: Accurately weigh and dissolve the Sofosbuvir Impurity G reference

standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.

Procedure: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the

sample and record the chromatogram for a sufficient time to elute all components.

Purity Calculation: The purity is calculated based on the area percentage of the main peak

relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) for Structural
Confirmation
NMR spectroscopy is a powerful tool for confirming the chemical structure of a reference

standard.
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Instrumentation: A 400 MHz or higher NMR spectrometer.

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).

Sample Preparation: Dissolve approximately 5-10 mg of the reference standard in 0.6-0.7

mL of the deuterated solvent.

Experiments:

¹H NMR: Provides information on the number and types of protons.

¹³C NMR: Provides information on the carbon skeleton.

³¹P NMR: Crucial for phosphorus-containing compounds like Sofosbuvir and its impurities.

[11]

¹⁹F NMR: Important for fluorine-containing compounds.

2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between atoms and

confirm the detailed structure.

Procedure: Acquire the spectra using standard parameters. The chemical shifts, coupling

constants, and integrations should be consistent with the proposed structure of Sofosbuvir
Impurity G.

Mass Spectrometry (MS) for Molecular Weight
Verification
MS is used to confirm the molecular weight of the reference standard.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Ionization Technique: Electrospray ionization (ESI) is commonly used.

Mode: Positive or negative ion mode, depending on the compound's properties.

Sample Preparation: Prepare a dilute solution of the reference standard (e.g., 1-10 µg/mL) in

a suitable solvent like acetonitrile or methanol, often with a small amount of formic acid or
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ammonium acetate to aid ionization.

Procedure: Infuse the sample directly into the mass spectrometer or inject it via an LC

system.

Data Analysis: The measured mass-to-charge ratio (m/z) of the molecular ion should

correspond to the theoretical molecular weight of Sofosbuvir Impurity G.

Signaling Pathway Diagram
While Sofosbuvir Impurity G is an impurity and not an active drug with a signaling pathway,

the mechanism of action of the parent drug, Sofosbuvir, is relevant to its context. Sofosbuvir is

a prodrug that is metabolized to its active triphosphate form, which then inhibits the hepatitis C

virus (HCV) NS5B RNA-dependent RNA polymerase.
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Simplified Mechanism of Action of Sofosbuvir

Sofosbuvir (Prodrug)

Intracellular Metabolism

Enzymatic
Conversion

GS-461203
(Active Triphosphate Form)

HCV NS5B RNA-Dependent
RNA Polymerase

Inhibition

HCV RNA Replication

Catalyzes

Click to download full resolution via product page

Mechanism of action of the parent drug, Sofosbuvir.

By following a rigorous qualification process and utilizing well-defined analytical methods,

researchers can ensure the quality and reliability of their Sofosbuvir Impurity G reference
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standards, leading to more accurate and defensible analytical data in the development of safe

and effective pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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